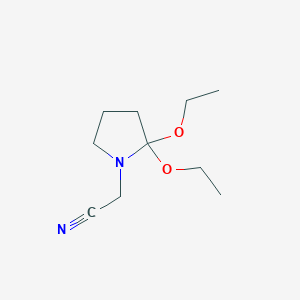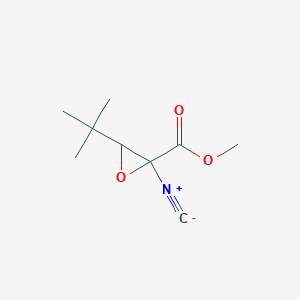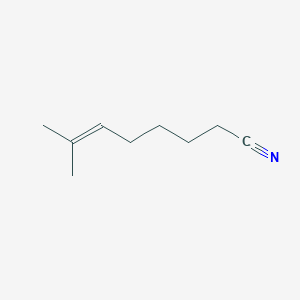
(2,2-Diethoxypyrrolidin-1-yl)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,2-Diethoxypyrrolidin-1-yl)acetonitrile is an organic compound that belongs to the class of nitriles Nitriles are characterized by the presence of a cyano group (-C≡N) attached to an alkyl or aryl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Diethoxypyrrolidin-1-yl)acetonitrile can be achieved through several synthetic routes. One common method involves the reaction of pyrrolidine with diethyl carbonate to form 2,2-diethoxypyrrolidine, which is then reacted with acetonitrile in the presence of a base to yield the desired compound. The reaction conditions typically include:
Temperature: Moderate temperatures (e.g., 50-100°C)
Catalysts: Basic catalysts such as sodium hydride or potassium carbonate
Solvents: Polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes. These methods would optimize reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
(2,2-Diethoxypyrrolidin-1-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form amides or carboxylic acids.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The ethoxy groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base.
Major Products
Oxidation: Amides or carboxylic acids
Reduction: Primary amines
Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the development of bioactive compounds or as a building block for drug discovery.
Medicine: May serve as a precursor for pharmaceutical compounds with therapeutic properties.
Industry: Could be used in the production of specialty chemicals or materials with unique properties.
Mecanismo De Acción
The mechanism of action of (2,2-Diethoxypyrrolidin-1-yl)acetonitrile would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The cyano group could participate in hydrogen bonding or other interactions with biological molecules, influencing the compound’s bioactivity.
Comparación Con Compuestos Similares
Similar Compounds
(2,2-Dimethoxypyrrolidin-1-yl)acetonitrile: Similar structure with methoxy groups instead of ethoxy groups.
(2,2-Diethoxypyrrolidin-1-yl)propionitrile: Similar structure with a propionitrile group instead of an acetonitrile group.
Uniqueness
(2,2-Diethoxypyrrolidin-1-yl)acetonitrile is unique due to the presence of both ethoxy groups and a cyano group, which can impart distinct chemical and physical properties
Propiedades
Número CAS |
91417-88-8 |
|---|---|
Fórmula molecular |
C10H18N2O2 |
Peso molecular |
198.26 g/mol |
Nombre IUPAC |
2-(2,2-diethoxypyrrolidin-1-yl)acetonitrile |
InChI |
InChI=1S/C10H18N2O2/c1-3-13-10(14-4-2)6-5-8-12(10)9-7-11/h3-6,8-9H2,1-2H3 |
Clave InChI |
KDWOWAZUARIVCP-UHFFFAOYSA-N |
SMILES canónico |
CCOC1(CCCN1CC#N)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,5,11-Trimethyl-6H-pyrido[4,3-b]carbazol-2-ium chloride](/img/structure/B14363623.png)








![1-Methoxy-2-[2-(3-methoxyphenyl)ethenyl]benzene](/img/structure/B14363656.png)
![N-[(3-Amino-2-hydroxy-5-methylphenyl)methyl]acetamide](/img/structure/B14363669.png)
![1-Methyl-2-[2-(thiophen-2-yl)ethenyl]-1H-pyrrole](/img/structure/B14363673.png)
